

1,3-Bis(3-boronophenyl)urea CAS number

957060-87-6

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Compound of Interest

Compound Name: 1,3-Bis(3-boronophenyl)urea

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An In-depth Technical Guide to **1,3-Bis(3-boronophenyl)urea** (CAS 957060-87-6): A Bivalent Boronic Acid Scaffold for Drug Discovery and Chemical Biology

Abstract

The confluence of established pharmacophores with novel chemical moieties is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of **1,3-Bis(3-boronophenyl)urea** (CAS 957060-87-6), a unique molecule that integrates the well-established hydrogen-bonding capabilities of a diaryl urea scaffold with the versatile reactivity of two boronic acid groups.^{[1][2][3]} This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the compound's synthesis, physicochemical properties, potential mechanisms of action, and applications. We will delve into validated experimental approaches and highlight the causal relationships behind key procedural steps, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Convergence of Urea and Boron

The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a rigid hydrogen bond donor-acceptor, anchoring ligands to protein targets with high affinity.^{[2][4]} This motif is central to numerous FDA-approved drugs, including the kinase inhibitor Sorafenib.^{[5][6]} Concurrently, the field has witnessed the ascendance of organoboron compounds, transitioning from chemical curiosities to clinically validated therapeutic agents.

The unique ability of the boron atom in boronic acids to form reversible covalent bonds with diols—such as those found in the active sites of serine proteases or on cell-surface glycoproteins—offers a powerful tool for achieving high potency and novel modes of biological activity.

1,3-Bis(3-boronophenyl)urea emerges at the intersection of these two powerful concepts. Its symmetrical, bivalent design presents two boronic acid warheads, suggesting the potential for enhanced avidity through dual-target engagement or the ability to bridge two distinct sites within a single protein or protein complex. This guide serves to illuminate the scientific foundation of this promising compound.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental for experimental design. The key physicochemical data for **1,3-Bis(3-boronophenyl)urea** are summarized below.

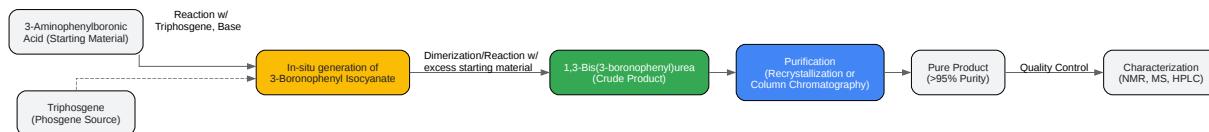
Property	Data	Source(s)
CAS Number	957060-87-6	[7] [8] [9]
Molecular Formula	C ₁₃ H ₁₄ B ₂ N ₂ O ₅	[7] [8] [9]
Molecular Weight	299.88 g/mol	[7] [9]
Synonyms	3,3'-Carbonylbis(azanediyl)bis(3,1-phenylene)diboronic acid	[10]
Appearance	Solid	N/A
Identified Use	Laboratory chemicals, for scientific research and development only	[10]

Note: The molecular formula C₁₃H₁₄B₂N₂O₅ and corresponding weight of ~299.88 g/mol suggest the compound may exist as a monohydrate or in a related stable form under standard conditions, as the anhydrous formula C₁₃H₁₄B₂N₂O₄ corresponds to a molecular weight of approximately 283.89 g/mol .

Synthesis and Characterization: A Self-Validating Workflow

The reliable synthesis and rigorous characterization of a compound are prerequisites for any meaningful biological investigation. A robust method for preparing **1,3-Bis(3-boronophenyl)urea** proceeds from 3-aminophenylboronic acid.

Synthetic Workflow Diagram



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Caption: A validated workflow for the synthesis and characterization of **1,3-Bis(3-boronophenyl)urea**.

Detailed Experimental Protocol

This protocol is a generalized procedure and requires adaptation based on specific laboratory safety standards and equipment. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).

- Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (2.2 equivalents) in anhydrous dichloromethane (DCM). Add a non-nucleophilic base such as triethylamine (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.

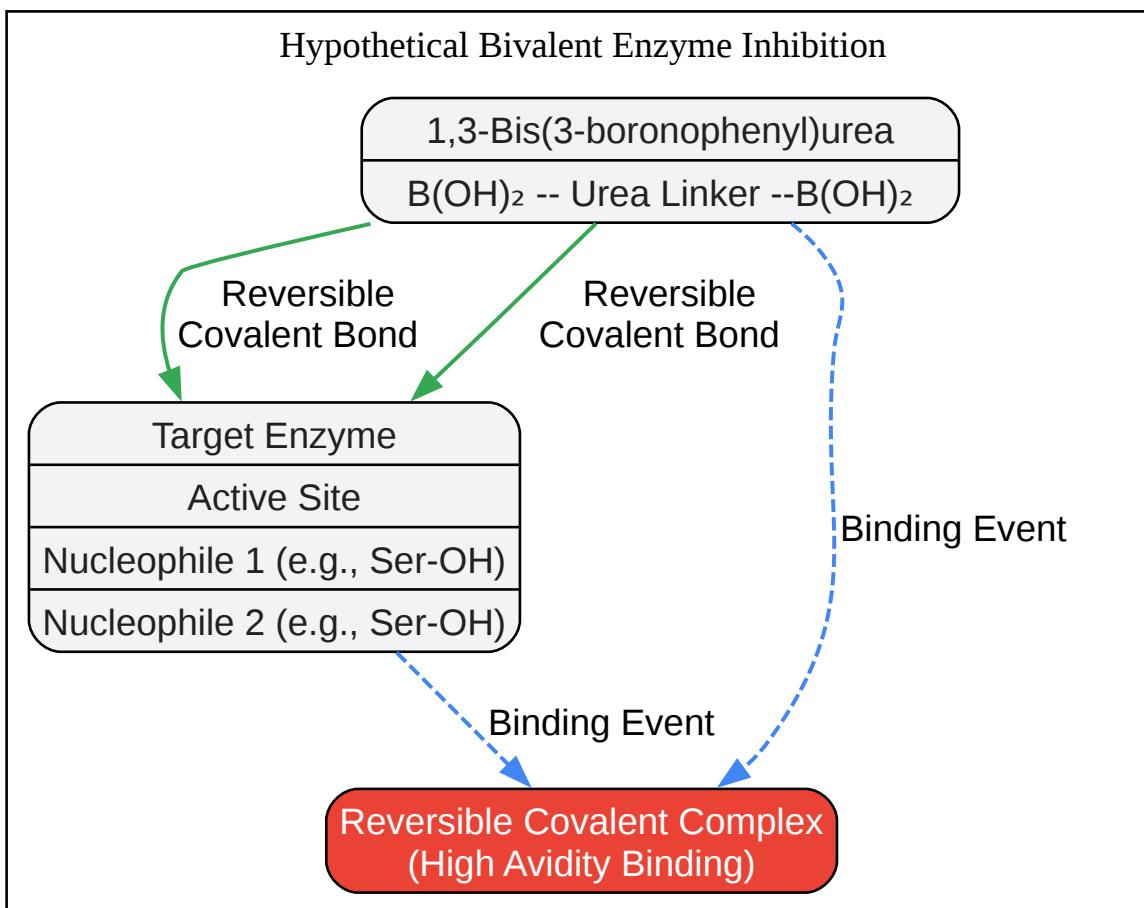
- Expertise & Experience: The use of anhydrous solvent and an inert atmosphere is critical. Boronic acids can undergo dehydration to form boroxines, while triphosgene is highly sensitive to moisture. The base is essential to neutralize the HCl generated during the reaction, driving it to completion.
- Isocyanate Formation: In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.
- Expertise & Experience: Triphosgene is a safer, solid alternative to highly toxic phosgene gas. Slow, cooled addition is a crucial safety measure to control the exothermic reaction and prevent side reactions.
- Urea Formation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The highly reactive isocyanate intermediate, generated in situ, will react with a second molecule of 3-aminophenylboronic acid to form the desired symmetrical urea.
- Reaction Monitoring & Work-up: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification & Self-Validation: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or silica gel column chromatography to yield the pure product. The integrity of the final compound must be validated by:
 - ^1H and ^{13}C NMR: To confirm the chemical structure.
 - Mass Spectrometry (MS): To verify the correct molecular weight.
 - HPLC: To confirm purity is $\geq 95\%$.[\[11\]](#)

Proposed Mechanism of Action & Biological Applications

While specific biological targets for **1,3-Bis(3-boronophenyl)urea** are not yet extensively documented, its structure provides a clear rationale for several promising applications.

Bivalent Enzyme Inhibition

The primary hypothesis for the action of this molecule is its function as a bivalent inhibitor of enzymes that recognize diol-containing substrates or possess appropriately spaced nucleophilic residues (e.g., serines) in their active sites.



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Caption: Hypothetical mechanism showing bivalent binding to a target enzyme's active site.

This dual-point attachment could lead to a significant increase in binding affinity and residence time compared to a monovalent boronic acid inhibitor due to avidity effects. Potential target

classes include serine proteases, certain phosphatases, and enzymes involved in carbohydrate metabolism.

Applications in Drug Discovery and Chemical Biology

- Kinase Inhibitor Scaffolding: The diaryl urea core is a proven pharmacophore for inhibiting various protein kinases.^[6] **1,3-Bis(3-boronophenyl)urea** could serve as a novel starting point for developing inhibitors that not only interact with the kinase hinge region via the urea moiety but also form covalent bonds with nearby residues.
- Chemical Probe for Glycobiology: Boronic acids are known to bind with sugars and other carbohydrates. This bivalent molecule could be used as a probe to study cell surface glycans, potentially cross-linking glycoproteins and aiding in the study of cellular adhesion or signaling events.
- Antimicrobial and Anticancer Research: Urea derivatives have demonstrated a wide range of biological activities, including antibacterial and anticancer effects.^{[12][13][14]} The unique structure of this compound warrants its inclusion in screening campaigns against various pathogens and cancer cell lines. A related compound, 1,3-bis(p-Hydroxyphenyl)urea, has shown anti-inflammatory activity by reducing levels of IL-6, IL-1 β , TNF- α , and COX-2, suggesting that the bis-phenylurea scaffold is biologically active.^[15]

Safety, Handling, and Storage

As a research chemical, **1,3-Bis(3-boronophenyl)urea** must be handled with appropriate caution.

- Hazards: Toxic if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.^[10] The toxicological properties have not been fully investigated.^[10]
- Handling:
 - Use only in a well-ventilated area, preferably a chemical fume hood.^[10]
 - Wear protective gloves, clothing, and eye/face protection.^[10]
 - Avoid breathing dust.^[10]

- Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
- First Aid:
 - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[10]
 - If on Skin: Wash with soap and water.[10]
 - If Inhaled: Remove victim to fresh air.[10]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion and Future Perspectives

1,3-Bis(3-boronophenyl)urea represents a scientifically intriguing and synthetically accessible molecule. It combines the structural rigidity and hydrogen-bonding capacity of the diaryl urea scaffold with the unique reversible covalent-binding properties of two boronic acid moieties. Its potential as a high-avidity enzyme inhibitor, a novel kinase inhibitor template, or a chemical probe for glycobiology makes it a compound of significant interest for further research. Future work should focus on screening this molecule against diverse biological targets to uncover its specific activities, thereby paving the way for its potential development in therapeutic and diagnostic applications.

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